molecular formula C10H9NO2 B062314 1-methylindole-5-carboxylic Acid CAS No. 186129-25-9

1-methylindole-5-carboxylic Acid

Cat. No. B062314
M. Wt: 175.18 g/mol
InChI Key: UHQAIJFIXCOBCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 1-Methylindole-5-carboxylic Acid, involves multiple steps including esterification, condensation, reduction, and specific reactions such as the Vilsmeier-Haack reaction. These processes transform basic raw materials into more complex indole structures through a series of chemical transformations, yielding significant products under controlled conditions (Ge Yu-hua, 2006).

Molecular Structure Analysis

Indole derivatives exhibit a range of molecular structures, characterized by various spectroscopic techniques such as FT-IR, FT-Raman, UV, ^1H, and ^13C NMR. These analyses reveal the electronic nature, vibrational modes, and chemical environment of molecules like Methyl 5-methoxy-1H-indole-2-carboxylate, providing insights into the structure and potential reactivity of 1-Methylindole-5-carboxylic Acid (M. Almutairi et al., 2017).

Chemical Reactions and Properties

1-Methylindole-5-carboxylic Acid and its analogs participate in various chemical reactions, including regioselective bromination and reactions with propargyl alcohols. These reactions demonstrate the compound's ability to undergo transformations leading to a diverse array of derivatives, useful in further chemical syntheses and applications (Thomas B. Parsons et al., 2011).

Physical Properties Analysis

The physical properties of indole derivatives like 1-Methylindole-5-carboxylic Acid are crucial for their application in various fields. These properties are often characterized by their melting points, boiling points, solubility, and crystal structure. X-ray diffraction analyses provide detailed information about the crystalline structure, which is essential for understanding the compound's physical behavior and interaction with other molecules (Barbara Morzyk-Ociepa et al., 2004).

Chemical Properties Analysis

The chemical properties of 1-Methylindole-5-carboxylic Acid include its acidity, basicity, reactivity towards electrophiles and nucleophiles, and its behavior in chemical syntheses. These properties are influenced by the indole core's electronic configuration and the substituents present on the molecule. Chemical reactions, such as the formation of new bonds and the introduction of functional groups, highlight the versatility and reactivity of the compound (S. N. Lavrenov et al., 2002).

Scientific Research Applications

  • Biosynthesis of Inhibitors of Protein Kinases

    • Field: Biochemistry
    • Application: Indole derivatives are used in the biosynthesis of inhibitors of protein kinases .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of these applications are not specified in the source .
  • Metal-Free Friedel-Crafts Alkylation

    • Field: Organic Chemistry
    • Application: Indole derivatives are used as reactants in metal-free Friedel-Crafts alkylation .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of these applications are not specified in the source .
  • Preparation of Diphenylsulfonium Ylides from Martin’s Sulfurane

    • Field: Organic Chemistry
    • Application: Indole derivatives are used in the preparation of diphenylsulfonium ylides from Martin’s sulfurane .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of these applications are not specified in the source .
  • Cross Dehydrogenative Coupling Reactions

    • Field: Organic Chemistry
    • Application: Indole derivatives are used as reactants in cross dehydrogenative coupling reactions .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of these applications are not specified in the source .
  • Synthesis of Indirubin Derivatives

    • Field: Organic Chemistry
    • Application: Indole derivatives are used in the synthesis of indirubin derivatives .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of these applications are not specified in the source .
  • Preparation of Aminoindolylacetates

    • Field: Organic Chemistry
    • Application: Indole derivatives are used in the preparation of aminoindolylacetates .
    • Method: The specific methods of application or experimental procedures are not provided in the source .
    • Results: The outcomes of these applications are not specified in the source .

Future Directions

The future directions in the field of indole derivatives, including 1-Methylindole-5-carboxylic Acid, involve the investigation of novel methods of synthesis due to the importance of this significant ring system . The application of indole derivatives for the treatment of various disorders is also a promising area of future research .

properties

IUPAC Name

1-methylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-5-4-7-6-8(10(12)13)2-3-9(7)11/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQAIJFIXCOBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426748
Record name 1-methylindole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methylindole-5-carboxylic Acid

CAS RN

186129-25-9
Record name 1-methylindole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indole-5-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Indole-5-carboxylic acid (200 mg, 1.24 mmol) was dissolved in DMF (2 mL), and the solution was added with 60% sodium hydride-mineral oil dispersant (164 mg, 4.1 mmol), followed by stirring at room temperature for 10 minutes. The mixture was added with methyl iodide (0.258 mL, 0.410 mmol), stirred at room temperature for 3 hours and then added with 4 mol/L aqueous potassium hydroxide solution (2 mL), followed by stirring at 80° C. for 5 hours. The reaction mixture was added with water, and the organic layer was separated from aqueous layer. The aqueous layer was added with 1 mol/L hydrochloric acid to adjust the pH to 1, followed by stirring at room temperature for 1 hour. The obtained solid was collected by filtration and dried under reduced pressure to obtain 1-methylindole-5-carboxylic acid (142 mg, yield 65%).
Quantity
200 mg
Type
reactant
Reaction Step One
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Quantity
2 mL
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solvent
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0 (± 1) mol
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0.258 mL
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2 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

0.1 g of indol-5-carboxylic acid was mixed with 2 equivalents of methyl trifluoromethane sulfonate in 1 ml DMF at room temperature. After 5 h the solvent was evaporated and 1H-NMR was recorded:
Quantity
0.1 g
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reactant
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0 (± 1) mol
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1 mL
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Reaction Step One

Synthesis routes and methods III

Procedure details

Under nitrogen atmosphere, a solution of indole-5-carboxylic acid (1.05 g) in DMF (40 mL) was cooled to 0° C., and thereto was added NaH (544 mg, 60%), and the mixture was stirred at the same temperature for 10 minutes, and stirred at room temperature for 30 minutes. The mixture was cooled to 0° C., and thereto was added iodomethane (3.68 g), and the mixture was stirred at room temperature for 48 hours. Water was added to the mixture, and the mixture was extracted three times with ethyl acetate-toluene, and dried over MgSO4. The solvent was evaporated under reduced pressure to give a crude methyl 1-methylindole-5-carboxylate. To a solution of the crude methyl 1-methylindole-5-carboxylate in THF (50 mL)-MeOH (50 mL) was added a 6N NaOH solution (5.4 mL), and the mixture was stirred at room temperature for 144 hours. The solvent was evaporated under reduced pressure. The residue was washed with ethyl acetate, and thereto was added a 6N aqueous hydrochloric acid solution to adjust the pH value thereof to pH=5-6. The mixture was extracted twice with ethyl acetate, and dried over MgSO4. The solvent was evaporated under reduced pressure to give 1-methyl-1H-indol-5-carboxylic acid (1.08 g, 96%).
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
544 mg
Type
reactant
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Quantity
3.68 g
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reactant
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0 (± 1) mol
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Quantity
5.4 mL
Type
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Quantity
50 mL
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Quantity
50 mL
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Quantity
0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Beckers, B Krasniqi, P Kumar, D Escudero… - Acs …, 2021 - ACS Publications
… Similar results were obtained in the homocoupling of 1-methylindole-5-carboxylic acid (14, 34%). In the presence of a strong electron-withdrawing nitro-substituent, the reaction led to …
Number of citations: 16 pubs.acs.org
MH Nam, M Park, H Park, Y Kim, S Yoon… - ACS chemical …, 2017 - ACS Publications
… 4-Haloaniline 1 with fluorine, chlorine or bromine underwent amide formation with indole-5-carboxylic acid 2a or 1-methylindole-5-carboxylic acid 2b by treating HATU (1-[bis(…
Number of citations: 48 pubs.acs.org

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